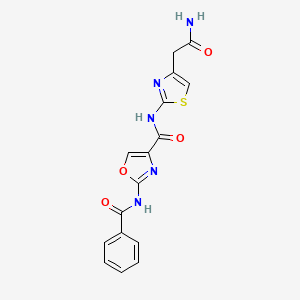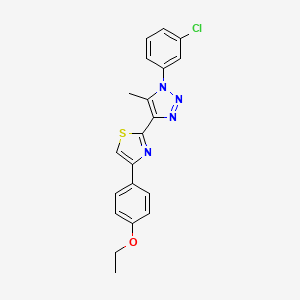
(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic compound notable for its unique structure, which includes an azetidine ring, an oxadiazole group, and a thiophene ring. This compound is of particular interest in the fields of medicinal chemistry and materials science due to its potential pharmacological properties and ability to act as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Incorporation of the thiophene ring: : Typically involves a coupling reaction between the oxadiazole and thiophene derivatives.
Formation of the azetidine ring: : This is usually done via azetidine ring-forming reactions, often using catalysts to facilitate the process.
Introduction of the dimethylamino group: : This step often involves a substitution reaction to add the dimethylamino functionality to the phenyl ring.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for yield and purity. This often involves:
Optimization of reaction conditions: : Temperature, pressure, and solvent choices are critical.
Use of catalytic systems: : Catalysts can significantly increase the efficiency of the synthesis.
Purification steps: : Techniques such as crystallization, distillation, and chromatography are used to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: : Reduction reactions can occur at the oxadiazole or azetidine rings.
Substitution: : Substitution reactions are common, especially involving the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles (e.g., alkyl halides, amines).
Major Products
Oxidation Products: : Sulfoxides or sulfones derived from the thiophene ring.
Reduction Products: : Reduced forms of the oxadiazole or azetidine rings.
Substitution Products: : Various substituted derivatives depending on the reacting nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: : Used as an intermediate in the synthesis of more complex molecules.
Functional Materials: : Its structural motifs make it suitable for designing novel materials with specific properties.
Biology
Medicine
Therapeutic Potential: : Research into its effects on specific biological pathways for treating diseases.
Industry
Material Science: : Used in the development of new polymers and materials with specific mechanical or electronic properties.
Mecanismo De Acción
The mechanism of action depends on the context of its use. In pharmacological applications:
Molecular Targets: : It may interact with enzymes, receptors, or ion channels.
Pathways: : It could modulate signaling pathways, affect gene expression, or alter cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Aminomethyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Highlighting Uniqueness
Unique Structural Motifs: : The presence of both an azetidine ring and an oxadiazole group in conjunction with the dimethylamino group is distinctive.
Specific Functional Groups: : This compound has unique chemical reactivity due to its functional groups, making it a valuable intermediate for various synthetic applications.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21(2)14-6-3-5-12(9-14)18(23)22-10-13(11-22)17-19-16(20-24-17)15-7-4-8-25-15/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXNWHBFCHARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
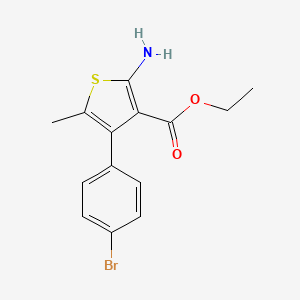
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2462755.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)
![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)
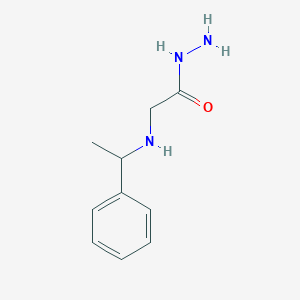
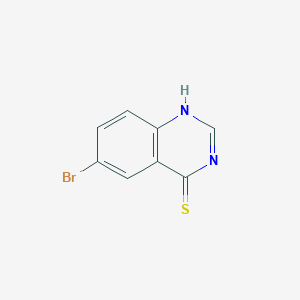
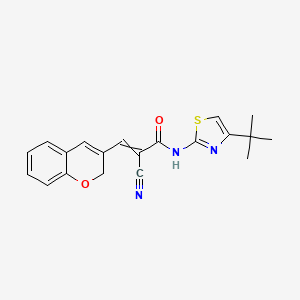
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)
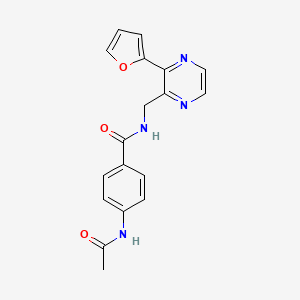
![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)

